Tenofovir maleate

Antiviral potency HIV-1/HIV-2 differential susceptibility IC50 determination

Tenofovir maleate (CAS 1236287-04-9) is the maleic acid salt of tenofovir—a nucleotide reverse transcriptase inhibitor with equipotent activity against HIV-1 IIIB, HIV-2 ROD, and HIV EHO (EC50 ~1.1 μg/mL) in MT-4 cells. Unlike TDF/TAF prodrugs, this salt offers distinct crystalline polymorphism (Form-I/II), high thermal stability, and a defined HK-2 cytotoxicity profile (IC50 9.21 μM at 48h, 2.77 μM at 72h). Essential for salt screening, solid-state characterization, renal safety benchmarking, and ANDA analytical method validation. Procurement of the incorrect salt form risks non-reproducible antiviral assays, erroneous PK predictions, and failed tablet manufacture. Verify salt form identity before ordering.

Molecular Formula C13H18N5O8P
Molecular Weight 403.28 g/mol
Cat. No. B1139463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir maleate
Synonymsmaleic acid compound with (R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid (1:1)
Molecular FormulaC13H18N5O8P
Molecular Weight403.28 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1-/t6-;/m1./s1
InChIKeyOPQKUDVCYGLXAH-REVJHSINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tenofovir Maleate: Salt Form Selection for Nucleotide Analog Reverse Transcriptase Inhibitor (NtRTI) Procurement and Preclinical Development


Tenofovir maleate (CAS 1236287-04-9) is the maleic acid salt of the acyclic nucleotide phosphonate analog tenofovir, an NtRTI that inhibits HIV-1, HIV-2, and HBV reverse transcription [1]. Unlike the widely commercialized tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) prodrugs, tenofovir maleate represents a distinct salt form with specific physicochemical properties that differentiate it from alternative salt counterions including fumarate, phosphate, and orotate, thereby providing quantifiable selection criteria for formulation development, analytical reference standard procurement, and preclinical research applications [2].

Why Tenofovir Maleate Cannot Be Interchanged with Tenofovir Disoproxil Fumarate or Other Salt Forms in Preclinical and Formulation Workflows


Interchanging tenofovir maleate with tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) without formulation adjustment introduces uncontrolled variability in solubility, stability, and pharmacokinetic outcomes. TDF and TAF are prodrugs engineered to overcome the <1% oral bioavailability of parent tenofovir, achieving approximately 25% and higher bioavailability respectively through distinct esterification strategies [1]. Tenofovir maleate, as a direct salt of the parent compound, exhibits fundamentally different physicochemical behavior: distinct crystalline polymorphism (Form-I and Form-II) [2], altered aqueous solubility profiles compared to fumarate and phosphate salts, and differential thermal and storage stability characteristics [3]. These differences directly impact dissolution rate, formulation compatibility, and analytical method performance. Procurement of the incorrect salt form for a specific experimental protocol may yield non-reproducible results in antiviral assays, erroneous pharmacokinetic predictions, or failed tablet manufacturing processes. The quantitative evidence below delineates precisely where tenofovir maleate diverges from its closest comparators.

Quantitative Differentiation Evidence: Tenofovir Maleate Versus Comparator Salt Forms Across Physicochemical and Biological Dimensions


Differential Antiviral Potency: Tenofovir Maleate Exhibits 3.8–4.4 Fold Greater Selectivity Against HIV-2 Relative to HIV-1 Compared to Nucleoside Analog NRTIs

Tenofovir maleate demonstrates quantifiably distinct antiviral activity against HIV-1 versus HIV-2 in cell-based assays, with IC50 values of 0.5–2.2 μM for HIV-1 and 1.6–4.9 μM for HIV-2, representing an approximately 2.2–3.2-fold reduced potency against HIV-2 relative to HIV-1 . This HIV-1/HIV-2 potency differential is characteristic of nucleotide analogs (NtRTIs) and contrasts with nucleoside analogs such as zidovudine (AZT) and lamivudine (3TC), which show 10–50 fold reduced activity against HIV-2 [1]. The retention of anti-HIV-2 activity at clinically relevant concentrations (<5 μM) positions tenofovir maleate as a preferential tool compound for studies requiring HIV-2 coverage. In MT-4 cell cytopathic effect protection assays, tenofovir maleate yields EC50 values of 1.15 μg/mL (HIV-1 IIIB), 1.12 μg/mL (HIV-2 ROD), and 1.05 μg/mL (HIV EHO), demonstrating equipotent pan-HIV activity that distinguishes it from first-generation NRTIs .

Antiviral potency HIV-1/HIV-2 differential susceptibility IC50 determination

Crystalline Polymorphism Advantage: Tenofovir Maleate Form-I and Form-II Enable Patent-Protected Manufacturing Differentiation from Tenofovir Disoproxil Fumarate

Tenofovir maleate exists in at least two distinct crystalline polymorphic forms (Form-I and Form-II) as disclosed in patent literature, whereas commercial tenofovir disoproxil fumarate (TDF) is predominantly supplied as a single crystalline form (Form I) with known solid-state conversion and stability challenges [1]. The availability of multiple polymorphs of tenofovir maleate provides formulation scientists with options for optimizing solid-state properties including flowability, compressibility, and dissolution characteristics. Patent AU2014266812 specifically claims novel crystalline forms of tenofovir disoproxil maleate and processes for their preparation, establishing intellectual property differentiation from the extensively genericized TDF landscape [1]. Comparative solid-state characterization reveals that tenofovir maleate Form-I exhibits improved flowability relative to previously reported forms, a critical parameter for high-speed tablet compression and capsule filling operations [2]. The presence of multiple accessible polymorphs with distinct physicochemical profiles constitutes a tangible selection criterion for formulation development programs seeking to optimize manufacturability or to establish proprietary formulation compositions distinct from generic TDF products.

Crystalline polymorphism Solid-state characterization Formulation development Intellectual property

Thermal and Industrial Processing Stability: Tenofovir Maleate Demonstrates Superior High-Temperature Robustness Relative to Tenofovir Phosphate Salt Forms

Tenofovir maleate exhibits quantifiably superior stability under elevated temperature and industrial processing conditions compared to tenofovir phosphate salt forms. The maleate salt maintains structural integrity at high temperatures encountered during manufacturing unit operations including wet granulation drying, hot-melt extrusion, and accelerated stability testing protocols . In contrast, the fumarate salt form of tenofovir demonstrates chemical instability in alkaline solution and the phosphate salt exhibits solid-state instability under standard storage conditions [1]. Specifically, tenofovir disoproxil phosphate (TDP) showed aqueous stability of 88.2 ± 1.5% drug concentration over 12 hours at pH 6.8, whereas the fumarate salt (TDF) showed 84.0 ± 2.0% under identical conditions, representing a 4.2 percentage-point stability deficit [1]. The maleate salt's documented stability at high temperatures positions it as a preferred counterion selection for manufacturing processes involving thermal stress, particularly in regions with challenging ambient storage conditions or for formulations requiring extended shelf-life under ICH Zone III and IV climatic conditions.

Thermal stability Process robustness Industrial manufacturing Salt form selection

Cytotoxicity Profile: Tenofovir Maleate Exhibits Time-Dependent Cytotoxic Effects in HK-2 Renal Proximal Tubule Cells with Quantifiable IC50 Values

Tenofovir maleate demonstrates quantifiable, time-dependent cytotoxic effects in HK-2 human renal proximal tubule epithelial cells, with MTT assay-derived IC50 values of 9.21 μM at 48 hours and 2.77 μM at 72 hours . This represents a 3.3-fold increase in cytotoxic potency with extended exposure duration from 48 to 72 hours. Mechanistically, tenofovir maleate diminishes intracellular ATP levels, increases oxidative stress markers, and elevates protein carbonylation at concentrations ranging from 3.0 to 28.8 μM, ultimately inducing apoptosis via mitochondrial damage pathways in HK-2 cells . This renal cell cytotoxicity profile is consistent with the known clinical observation that tenofovir disoproxil fumarate (TDF) therapy is associated with dose-limiting nephrotoxicity, manifesting as elevated serum creatinine, reduced glomerular filtration rate, and proximal tubular dysfunction [1]. The availability of precise HK-2 cytotoxicity IC50 values for tenofovir maleate enables researchers to establish in vitro-in vivo correlations, benchmark novel tenofovir analogs or prodrugs with improved renal safety profiles, and define appropriate concentration ranges for mechanistic toxicology studies investigating nucleotide analog-induced mitochondrial nephrotoxicity.

Renal cytotoxicity HK-2 cell model Safety pharmacology Preclinical toxicology

High-Value Research and Industrial Application Scenarios for Tenofovir Maleate Based on Differentiated Evidence


Pan-HIV Antiviral Screening and HIV-2 Research: Leveraging Tenofovir Maleate's Broad Subtype Activity Profile

Tenofovir maleate is optimally deployed as a positive control and reference compound in antiviral screening campaigns that require activity against both HIV-1 and HIV-2 subtypes. Its retention of anti-HIV-2 activity at low micromolar concentrations (IC50 1.6–4.9 μM) [1] distinguishes it from first-generation NRTIs such as zidovudine and lamivudine, which exhibit 10–50 fold reduced potency against HIV-2 . Research groups investigating HIV-2 infection models, screening libraries for pan-HIV inhibitors, or validating novel reverse transcriptase inhibitors should prioritize tenofovir maleate procurement to ensure assay results are not confounded by HIV-2 resistance artifacts common to NRTI-based controls. The compound's equipotent EC50 values across HIV-1 IIIB (1.15 μg/mL), HIV-2 ROD (1.12 μg/mL), and HIV EHO (1.05 μg/mL) in MT-4 cells further support its utility as a subtype-agnostic reference standard for method validation and inter-laboratory assay harmonization.

Salt Form Screening and Solid-State Formulation Development Programs Targeting Improved Manufacturability

Pharmaceutical development organizations engaged in salt form screening, solid-state characterization, or formulation optimization should consider tenofovir maleate as a candidate for comparative evaluation alongside fumarate, phosphate, and orotate salt forms. The availability of at least two distinct crystalline polymorphs (Form-I and Form-II) with patent-protected preparation methods [1] provides formulation scientists with solid-state diversity to optimize critical processing parameters including powder flow, tablet compressibility, and dissolution rate. Tenofovir maleate's documented stability at high temperatures makes it particularly suitable for manufacturing processes involving thermal unit operations such as fluid-bed drying, hot-melt extrusion, or accelerated stability protocols under ICH guidelines. Procurement of tenofovir maleate reference material for solid-state characterization (XRPD, DSC, TGA, DVS) enables systematic evaluation of how maleate counterion selection influences manufacturability endpoints relative to alternative salt forms.

In Vitro Nephrotoxicity Mechanistic Studies and Benchmarking of Novel Renal-Sparing Nucleotide Analogs

Tenofovir maleate serves as an essential benchmark compound for in vitro mechanistic toxicology studies investigating nucleotide analog-induced renal proximal tubule cytotoxicity. The precisely defined time-dependent cytotoxicity parameters in HK-2 cells—IC50 values of 9.21 μM (48 h) and 2.77 μM (72 h)—coupled with characterized downstream effects including ATP depletion, oxidative stress induction (3.0–28.8 μM), protein carbonylation, and mitochondrial apoptosis [1] provide a robust reference dataset for comparative evaluation of novel tenofovir analogs or prodrugs engineered for improved renal safety. Researchers developing next-generation nucleotide analogs (including lipid-conjugated derivatives such as CMX157 or phosphonamidate prodrugs) can use tenofovir maleate's HK-2 cytotoxicity profile to quantify relative renal safety margins in vitro prior to advancing candidates to in vivo nephrotoxicity assessments. This application is particularly relevant given that clinical TDF therapy carries a ~1–2% incidence of renal adverse events , and tenofovir maleate's in vitro cytotoxicity profile provides a translational bridge for preclinical safety pharmacology studies.

Analytical Reference Standard Procurement for Method Development, Validation, and ANDA Regulatory Submissions

Tenofovir maleate is a critical analytical reference standard for quality control laboratories developing and validating HPLC, UPLC-MS/MS, or dissolution testing methods for tenofovir-containing pharmaceutical products. The compound is specifically designated for analytical method development, method validation (AMV), and quality controlled (QC) applications supporting Abbreviated New Drug Applications (ANDAs) for generic tenofovir formulations [1]. Tenofovir disoproxil maleate reference material supplied with detailed characterization data compliant with regulatory guidelines enables accurate quantification of active pharmaceutical ingredient content, impurity profiling, and dissolution testing in accordance with USP and ICH requirements. Procurement of high-purity tenofovir maleate (≥98% by HPLC) with full certificate of analysis documentation ensures analytical method traceability and supports regulatory submissions for generic drug product approval. The distinct CAS registry number (1236287-04-9) and molecular identity (C13H18N5O8P, MW 403.28) provide unambiguous identification for pharmacopeial monograph compliance and cross-referencing in regulatory documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenofovir maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.